molecular formula C11H14FN B3074220 N-(Cyclopropylmethyl)-3-fluoro-benzylamine CAS No. 1019506-87-6

N-(Cyclopropylmethyl)-3-fluoro-benzylamine

Cat. No. B3074220
CAS RN: 1019506-87-6
M. Wt: 179.23 g/mol
InChI Key: OVLUQBCEXNZXPH-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-3-fluoro-benzylamine is a chemical compound that has recently gained attention due to its potential applications in the field of scientific research. This compound is a derivative of benzylamine and is known for its unique properties that make it a valuable tool for studying various biochemical and physiological processes. In

Scientific Research Applications

Analgesic Properties

N-(Cyclopropylmethyl)-3-fluoro-benzylamine derivatives have been studied for their potential as analgesics. A specific compound, identified as SLL-039, was found to be a highly selective and potent κ opioid agonist, showing promise in the treatment of pain without causing sedation, a common side effect of κ opioid receptor agonists (Xiao et al., 2019).

Synthesis and Structural Features

Monofluorinated cyclopropanecarboxylates, which include derivatives of N-(Cyclopropylmethyl)-3-fluoro-benzylamine, have been synthesized and analyzed for their structural features. These compounds have been used as starting materials for the synthesis of various amides and amines, including tranylcypromine analogs, highlighting their versatility in organic chemistry (Haufe et al., 2002).

Cognitive Dysfunction Treatment

Research has explored the use of specific derivatives of N-(Cyclopropylmethyl)-3-fluoro-benzylamine for treating cognitive dysfunction induced by phencyclidine (PCP). NE-100, a potent σ receptor ligand, was shown to improve PCP-induced cognitive dysfunction in animal models, suggesting potential therapeutic applications (Ogawa et al., 1994).

Anticancer Activity

Benzylamine derivatives supported by platinum(IV) complexes, including 4-fluoro and 4-chloro containing complexes, have shown significant anticancer activities. These complexes exhibit impressive DNA binding properties, contributing to their potential as anticancer agents (Ameta et al., 2013).

Monoamine Oxidase Inhibition

Fluorinated phenylcyclopropylamines, which are structurally related to N-(Cyclopropylmethyl)-3-fluoro-benzylamine, have been studied as inhibitors of monoamine oxidase A and B. These compounds demonstrated increased inhibitory activity towards both enzymes, indicating potential applications in the treatment of neurological disorders (Yoshida et al., 2004).

Fluorination in Medicinal Chemistry

The ortho-fluorination of benzylamines, including N-(Cyclopropylmethyl)-3-fluoro-benzylamine derivatives, has been catalyzed using palladium and N-fluoro-2,4,6-trimethylpyridinium triflate, showcasing the importance of fluorination in medicinal chemistry and synthesis (Wang et al., 2009).

properties

IUPAC Name

1-cyclopropyl-N-[(3-fluorophenyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-11-3-1-2-10(6-11)8-13-7-9-4-5-9/h1-3,6,9,13H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLUQBCEXNZXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyclopropylmethyl)-3-fluoro-benzylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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